6-Bromo-3-methylimidazo[1,2-A]pyridine
Overview
Description
Synthesis Analysis
The synthesis of substituted imidazo[1,2-a]pyridines, including 6-Bromo-3-methylimidazo[1,2-a]pyridines, often employs palladium- or copper-catalyzed aminations. These methods are convenient and efficient for preparing novel derivatives, with the crystal structure for some derivatives being well-characterized (Enguehard et al., 2003). Additionally, the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide, has been promoted for synthesizing these compounds, simplifying the reaction workup and allowing for the reuse of the ionic liquid (Shaabani et al., 2006).
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-methylimidazo[1,2-a]pyridines can be elucidated using X-ray crystallography. The detailed molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing contribute to the compound's stability and reactivity (Rodi et al., 2013).
Chemical Reactions and Properties
The versatility of 6-Bromo-3-methylimidazo[1,2-a]pyridines in chemical reactions is notable, with the compound acting as a precursor or intermediary in the synthesis of various derivatives. This includes reactions with phenylacetophenones for the formation of disubstituted derivatives, showcasing the compound's reactivity and potential for generating diverse molecular architectures (Roslan et al., 2016).
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of 6-Bromo-3-methylimidazo[1,2-a]pyridine possess significant antibacterial properties. For instance, a study synthesized a series of imidazopyridine hybrids with thiazole and pyrazole moieties, which displayed remarkable antibacterial activities against certain model bacteria (Althagafi & Abdel‐Latif, 2021). This indicates the potential of these compounds in developing new antibacterial agents.
Synthesis Techniques
The compound has been the focus of various synthesis techniques aiming to explore its potential in diverse applications. A notable method involves water-mediated hydroamination and silver-catalyzed aminooxygenation, leading to the synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts (Mohan, Rao, & Adimurthy, 2013). Such advancements in synthesis methods can enhance the accessibility and applicability of this compound in further research.
Anti-Hepatitis B Virus Activity
A series of derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. Notably, some compounds showed promising efficacy in inhibiting the replication of HBV DNA, highlighting the potential of 6-Bromo-3-methylimidazo[1,2-a]pyridine derivatives in antiviral therapy (Chen et al., 2011).
Catalytic Applications
The compound has also been used in copper-mediated aerobic oxidative synthesis processes. For example, a study demonstrated its utility in the synthesis of 3-Bromo-imidazo[1,2-a]pyridines through copper-mediated oxidative coupling, showcasing its potential in catalytic applications (Zhou et al., 2016).
Material Chemistry and Biomedical Applications
Research into the modification of cellulose and other polysaccharides with imidazo[1,2-a]pyridine derivatives has shown potential for biomedical applications, including drug delivery and mucoadhesion (Liu et al., 2016). This highlights the versatility of 6-Bromo-3-methylimidazo[1,2-a]pyridine in contributing to the development of new materials with significant application in medicine and biotechnology.
Safety And Hazards
Future Directions
Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-A]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
6-bromo-3-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGGKPUJKHDJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methylimidazo[1,2-A]pyridine | |
CAS RN |
1216222-91-1 | |
Record name | 6-bromo-3-methylimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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